molecular formula C14H17N3O B6645447 1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea

1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea

Cat. No. B6645447
M. Wt: 243.30 g/mol
InChI Key: BRMBAEWOTOQCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea, also known as Sunitinib, is a small molecule inhibitor drug that is used in the treatment of various types of cancer. It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been used in the treatment of other types of cancer, including pancreatic neuroendocrine tumors and advanced breast cancer.

Mechanism of Action

1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea works by binding to the ATP-binding site of the receptor tyrosine kinases. This prevents the phosphorylation of downstream signaling molecules, which ultimately leads to the inhibition of cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea has been shown to have several biochemical and physiological effects. It inhibits the growth and spread of cancer cells, reduces tumor size, and improves overall survival in patients with various types of cancer. It also has anti-angiogenic effects, which prevent the formation of new blood vessels that supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea in lab experiments is its specificity for receptor tyrosine kinases. This makes it a useful tool for studying the role of these receptors in cancer cell proliferation and angiogenesis. However, one limitation is that 1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea can have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research of 1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea. One area of interest is the development of new and more effective cancer therapies that target receptor tyrosine kinases. Another direction is the investigation of 1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea's potential use in combination with other cancer therapies to improve treatment outcomes. Additionally, there is ongoing research into the mechanisms of resistance to 1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea, which could lead to the development of new strategies to overcome this resistance.

Synthesis Methods

The synthesis of 1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea involves several steps, including the reaction of 3-methylcyclopentanone with hydrazine to form 3-methylcyclopentanone hydrazone. This is followed by the reaction of the hydrazone with 3-cyanophenyl isocyanate to form the desired product, 1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea.

Scientific Research Applications

1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea has been extensively studied for its anti-cancer properties. It works by inhibiting several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By inhibiting these receptors, 1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea prevents the growth and spread of cancer cells.

properties

IUPAC Name

1-(3-cyanophenyl)-3-(3-methylcyclopentyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10-5-6-13(7-10)17-14(18)16-12-4-2-3-11(8-12)9-15/h2-4,8,10,13H,5-7H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMBAEWOTOQCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)NC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.